Technical Guide: Physicochemical Properties of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate (CAS 1363380-54-4)
Technical Guide: Physicochemical Properties of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate (CAS 1363380-54-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate, identified by CAS number 1363380-54-4, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its scaffold, a pyrazolopyridine core, is a key feature in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available data. It is important to note that a significant portion of the data presented herein is derived from computational models due to the limited availability of experimentally determined values in published literature. This guide aims to serve as a valuable resource for researchers, offering foundational knowledge to inform experimental design and application development.
Chemical Identity and Structure
The fundamental characteristics of methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate are summarized below, providing a clear identification of the molecule.
| Identifier | Value | Source |
| CAS Number | 1363380-54-4 | [1] |
| IUPAC Name | methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate | [1] |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=C2C(=CN=C1)C=NN2 | [1] |
| InChI Key | MONOGFRRZIGFQZ-UHFFFAOYSA-N | [1] |
Molecular Structure:
Caption: 2D structure of methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate.
Computed Physicochemical Properties
The following table summarizes the computed physicochemical properties of CAS 1363380-54-4. These values are predictions from computational models and should be used as estimations in the absence of experimentally verified data.[1]
| Property | Predicted Value | Unit |
| XLogP3 | 0.3 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 177.053826475 | Da |
| Monoisotopic Mass | 177.053826475 | Da |
| Topological Polar Surface Area | 67.9 | Ų |
| Heavy Atom Count | 13 | |
| Complexity | 210 |
Synthesis Pathway
Proposed Retrosynthetic Analysis:
A potential disconnection approach for the target molecule is illustrated below.
Caption: Retrosynthetic analysis of the target molecule.
Hypothetical Forward Synthesis Protocol:
This protocol is theoretical and would require experimental optimization and validation.
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Step 1: Synthesis of a Suitable 4-aminopyrazole Precursor. The synthesis would likely begin with the construction of a pyrazole ring bearing an amino group at the 4-position and a functional group that can be converted to the methyl ester at a neighboring position.
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Step 2: Condensation with a 1,3-dicarbonyl equivalent. The 4-aminopyrazole precursor would then be reacted with a suitable three-carbon synthon, such as a β-ketoester or a malonic ester derivative, under acidic or basic conditions to facilitate the cyclization and formation of the pyridine ring.
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Step 3: Aromatization and Final Modification. The resulting dihydropyrazolopyridine intermediate may require an oxidation step to achieve the fully aromatic pyrazolopyridine core. Subsequent functional group manipulations, if necessary, would yield the final product.
Safety and Hazard Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate is associated with the following hazards.[1]
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
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H302: Harmful if swallowed.[1]
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Precautionary Statements:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of exposure, seek immediate medical attention.
Experimental Data and Characterization (Hypothetical)
As previously stated, specific experimental data for this compound is not widely published. For research purposes, the following analytical techniques would be essential for the structural confirmation and purity assessment of a synthesized sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, the N-H proton of the pyrazole, and the methyl ester protons. The chemical shifts and coupling constants would be crucial for confirming the regiochemistry of the fused ring system.
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¹³C NMR: Would provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the heterocyclic rings.
Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
Infrared (IR) Spectroscopy:
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The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the pyrazole, the C=O stretch of the ester, and the C=N and C=C stretches of the aromatic rings.
Melting Point:
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The melting point of a purified solid sample would be a key indicator of its purity.
Applications and Research Interest
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. For example, derivatives of the isomeric pyrazolo[3,4-b]pyridine have been investigated as kinase inhibitors, antiviral agents, and for other therapeutic applications.[2] The specific substitution pattern of methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate suggests its potential as a building block for the synthesis of more complex molecules targeting various biological pathways. Its utility in fragment-based drug discovery and as a scaffold for the development of novel therapeutic agents warrants further investigation.
Conclusion
This technical guide provides a summary of the currently available information on the physical and chemical properties of methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate (CAS 1363380-54-4). While a wealth of computed data exists, there is a notable absence of experimentally determined properties in the public domain. The provided hypothetical synthetic pathway and characterization methods are intended to guide future experimental work on this compound. As with any chemical, appropriate safety precautions should be taken during handling and use. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this intriguing heterocyclic molecule.
References
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PubChem. methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. [Link]
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Abdel-Wahab, B. F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
